molecular formula C16H21N3O3 B6504630 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea CAS No. 894005-27-7

3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea

Cat. No.: B6504630
CAS No.: 894005-27-7
M. Wt: 303.36 g/mol
InChI Key: HAIVNHFKMWHTEH-UHFFFAOYSA-N
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Description

This compound features a urea core (-NH-CO-NH-) linking two distinct moieties: a 5-oxo-1-phenylpyrrolidin-3-yl group (a pyrrolidinone ring substituted with a phenyl group) and an oxolan-2-ylmethyl group (a tetrahydrofuran-derived substituent). The urea backbone, a polar functional group, likely contributes to intermolecular interactions such as hydrogen bonding, which can influence bioavailability and target binding .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-9-12(11-19(15)13-5-2-1-3-6-13)18-16(21)17-10-14-7-4-8-22-14/h1-3,5-6,12,14H,4,7-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVNHFKMWHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions may use hydrogen gas or metal hydrides such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea exerts its effects involves interaction with specific molecular targets. The phenyl group and urea moiety may play crucial roles in binding to enzymes or receptors, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from N-Heterocyclic Carboxamides ()

Three pyrimidine carboxamide derivatives from share the 5-oxo-1-phenylpyrrolidin-3-yl motif but differ in their core structures and substituents. Key comparisons include:

Compound Name () Core Structure Key Functional Groups Yield (%) Physical State Melting Point (°C)
N-(2-Methoxyethyl)-pyrimidine carboxamide Pyrimidine Carboxamide, methoxyethyl 28 White solid 101–103
N-(3-Hydroxypropyl)-pyrimidine carboxamide Pyrimidine Carboxamide, hydroxypropyl 94 Yellow-brown resin N/A
N-(3-Dimethylaminopropyl)-pyrimidine carboxamide Pyrimidine Carboxamide, dimethylaminopropyl 40 Yellow resin N/A
Target Urea Compound Urea Urea, oxolan-2-ylmethyl N/A N/A N/A

Structural and Functional Differences :

  • Core Backbone: The target compound replaces the pyrimidine carboxamide core with a urea group.
  • Substituent Effects: The oxolan-2-ylmethyl group in the target compound differs from the methoxyethyl, hydroxypropyl, and dimethylaminopropyl groups in . The oxolane’s ether oxygen may improve solubility relative to purely alkyl chains (e.g., dimethylaminopropyl) but reduce it compared to hydroxypropyl .
Comparison with FMAU ()

FMAU (1-(2-deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyluracil) shares an oxolane ring (arabinofuranosyl group) with the target compound but differs in core structure and functionalization:

Compound Name Core Structure Key Functional Groups Key Features
FMAU Pyrimidinedione Fluorinated oxolane, methyluracil Antiviral/nucleoside analog activity
Target Urea Urea Non-fluorinated oxolane, pyrrolidinone Likely non-nucleoside scaffold

Functional Implications :

  • Oxolane Modifications: FMAU’s oxolane is fluorinated and part of a nucleoside analog, contributing to its antiviral activity. The target compound’s oxolane is non-fluorinated and methyl-linked, suggesting divergent biological targets.
  • Solubility : FMAU’s hydroxyl and hydroxymethyl groups enhance hydrophilicity, whereas the target’s oxolane-methyl group may increase lipophilicity unless counterbalanced by the urea group .
Physicochemical and Spectral Comparisons
  • Melting Points: Only the methoxyethyl carboxamide () has a reported melting point (101–103°C), indicative of crystallinity. The target urea’s physical state (solid/resin) is unknown but could resemble the hydroxypropyl carboxamide (resin) if amorphous.
  • Spectral Data : compounds were validated via NMR and MS. The target compound’s urea group would show distinct NH proton signals (~6–8 ppm in ¹H-NMR) and carbonyl carbon shifts (~155–160 ppm in ¹³C-NMR), differing from carboxamide peaks .

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